2-[4-(8-hydroxy-4-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenoxy]acetic acid
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Overview
Description
2-[4-(8-hydroxy-4-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenoxy]acetic acid is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(8-hydroxy-4-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenoxy]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Hydroxy and Methyl Substitution: The quinoline core is then functionalized with hydroxy and methyl groups through electrophilic aromatic substitution reactions.
Acylation: The functionalized quinoline is acylated with a suitable acyl chloride to introduce the carbonyl group.
Phenoxyacetic Acid Coupling: Finally, the acylated quinoline is coupled with phenoxyacetic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(8-hydroxy-4-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles in the presence of a base such as triethylamine in an appropriate solvent like acetonitrile.
Major Products
Oxidation: Formation of a quinoline-1,4-dione derivative.
Reduction: Formation of a hydroxyquinoline derivative.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-[4-(8-hydroxy-4-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[4-(8-hydroxy-4-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar core structure but different functional groups.
Quinoline-4-carboxylic acid: Shares the quinoline core but lacks the phenoxyacetic acid moiety.
2-Phenoxyacetic acid: Contains the phenoxyacetic acid moiety but lacks the quinoline core.
Uniqueness
2-[4-(8-hydroxy-4-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenoxy]acetic acid is unique due to its combination of a quinoline core with a phenoxyacetic acid moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-(8-hydroxy-4-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-12-9-10-20(18-15(12)3-2-4-16(18)21)19(24)13-5-7-14(8-6-13)25-11-17(22)23/h2-8,12,21H,9-11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLVSGOVJOSIHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=C1C=CC=C2O)C(=O)C3=CC=C(C=C3)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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